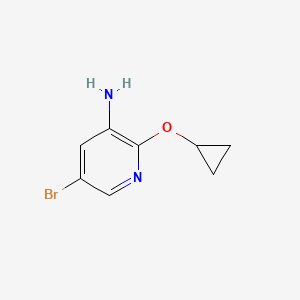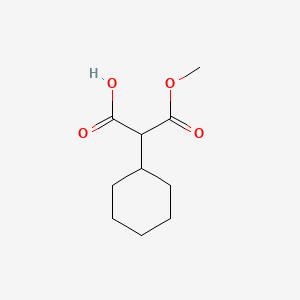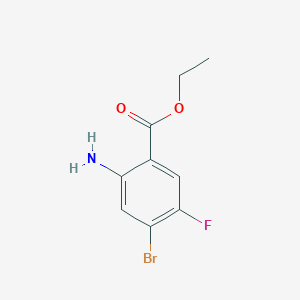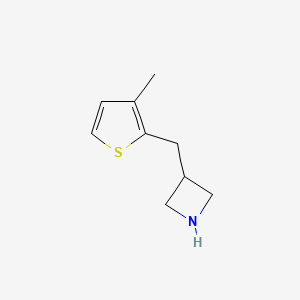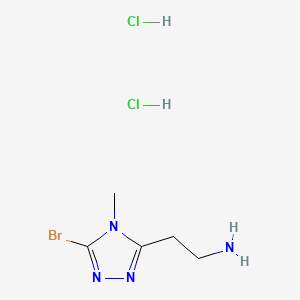
2-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-aminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-aminedihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
The synthesis of 2-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-aminedihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides with bromine to form the triazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the triazole ring can be substituted with other nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
2-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-aminedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-aminedihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA synthesis and protein function .
Comparación Con Compuestos Similares
2-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-aminedihydrochloride can be compared with other triazole derivatives such as fluconazole and voriconazole, which are well-known antifungal agents . While these compounds share a similar triazole core, this compound is unique due to its specific substituents, which may confer different biological activities and chemical reactivity . Other similar compounds include 1,2,4-triazole-3-thiols and 1,2,4-triazole-3-carboxamides, which also exhibit diverse biological activities .
Propiedades
Fórmula molecular |
C5H11BrCl2N4 |
|---|---|
Peso molecular |
277.98 g/mol |
Nombre IUPAC |
2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C5H9BrN4.2ClH/c1-10-4(2-3-7)8-9-5(10)6;;/h2-3,7H2,1H3;2*1H |
Clave InChI |
UHOBOIWUXFDIAY-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NN=C1Br)CCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Methyl(propan-2-yl)amino]butanoicacidhydrochloride](/img/structure/B15317828.png)

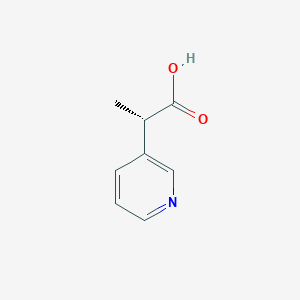
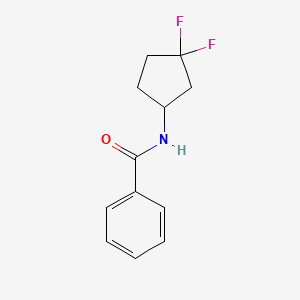
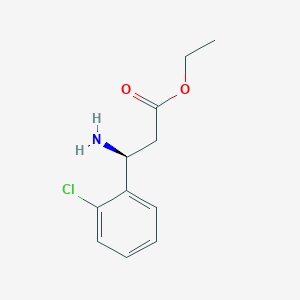
![1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylicacidhydrochloride](/img/structure/B15317856.png)

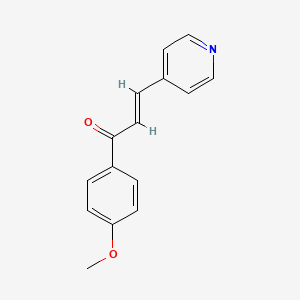
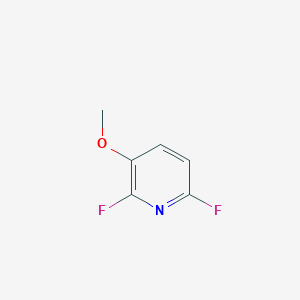
![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl 2-[(4-chlorophenyl)formamido]acetate](/img/structure/B15317873.png)
